Product packaging for Oxyacanthine hydrochloride(Cat. No.:CAS No. 15352-74-6)

Oxyacanthine hydrochloride

Cat. No.: B108208
CAS No.: 15352-74-6
M. Wt: 645.2 g/mol
InChI Key: RREZYKKUJAJXAF-NCELWWLWSA-N
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Description

Contextualizing Bisbenzylisoquinoline Alkaloids in Modern Drug Discovery Research

Bisbenzylisoquinoline alkaloids (BBAs) represent a large and structurally diverse family of natural products. mdpi.comnih.gov These compounds, biosynthesized from amino acids, have historically been a rich source for drug discovery, with at least 60 plant-derived alkaloids approved as drugs. mdpi.com In contemporary research, BBAs are investigated for a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov Their complex scaffolds provide a unique chemical space for the development of novel therapeutics. mdpi.com

The significance of BBAs in drug discovery is underscored by their diverse mechanisms of action. For instance, some BBAs have been shown to inhibit viral replication by disrupting endosomal acidification, a crucial step in the life cycle of certain viruses like influenza. nih.gov Others have demonstrated potential in overcoming drug resistance in cancer cells. mdpi.com The broad spectrum of biological activities exhibited by BBAs continues to make them a focal point in the search for new medicines to address global health challenges. mdpi.comnih.gov

Significance of Oxyacanthine (B1194922) Hydrochloride in Advanced Preclinical Investigations

Oxyacanthine hydrochloride, a specific BBA, has emerged as a compound of significant interest in advanced preclinical studies. Its hydrochloride salt form enhances its solubility, making it more amenable to experimental research. biocrick.com A notable aspect of oxyacanthine research is the frequent misidentification with its isomer, berbamine (B205283), due to their structural similarity. researchgate.net Recent studies utilizing advanced analytical techniques like microcrystal electron diffraction (MicroED) have been crucial in correctly identifying and characterizing polymorphic structures of oxyacanthine dihydrochloride (B599025) monohydrate, ensuring the accuracy of research findings. nih.govnih.govresearchgate.net

Preclinical investigations have explored various potential therapeutic applications of oxyacanthine. In silico studies have suggested its potential as an inhibitor of the main protease (Mpro) of SARS-CoV-2, indicating a possible role in antiviral research. nih.gov Furthermore, oxyacanthine has been studied for its effects on the cardiovascular system, including its ability to dilate blood vessels, and for its anti-inflammatory properties. ontosight.ai Research has also delved into its potential as an anti-urease agent, which could have implications for treating conditions associated with urease-producing bacteria. scispace.com These diverse preclinical findings highlight the multifaceted pharmacological profile of this compound and underscore its importance as a lead compound for further investigation.

Detailed Research Findings

Recent preclinical research has shed light on the potential mechanisms and applications of oxyacanthine and its derivatives.

Antiviral Potential

An in silico study investigated the potential of oxyacanthine, along with berbamine and rutin (B1680289) from Berberis asiatica, as an inhibitor of the SARS-CoV-2 main protease (Mpro). nih.gov The study demonstrated that these phytochemicals exhibited a high affinity for Mpro, interacting with key catalytic residues. nih.gov The binding free energy for oxyacanthine was calculated to be -33.35 kcal/mol, suggesting a strong inhibitory potential. nih.gov This computational analysis points towards the possibility of oxyacanthine acting as a novel anti-COVID-19 drug candidate, warranting further in vitro and in vivo validation. nih.gov

Structural and Polymorphic Analysis

A significant challenge in the study of bisbenzylisoquinoline alkaloids is the potential for misidentification due to structural similarities. A 2025 study highlighted the widespread mislabeling of berbamine, with 14 different suppliers providing samples that were actually oxyacanthine. researchgate.net This underscores the critical need for rigorous analytical confirmation in natural product research.

In a landmark study, microcrystal electron diffraction (MicroED) was employed to characterize obfuscated samples labeled as "berbamine dihydrochloride". nih.govnih.govresearchgate.net This powerful technique successfully identified two polymorphic crystal structures of oxyacanthine dihydrochloride monohydrate. nih.govnih.govresearchgate.net The two polymorphs primarily differ in the conformation of one of their tetrahydroisoquinoline rings, with one exhibiting an intermediate half-chair and half-boat conformation and the other a distinct half-boat conformation. nih.govnih.govresearchgate.net This research not only clarified the identity of the compound but also provided detailed structural insights into its solid-state forms, which is crucial for pharmaceutical development. nih.govnih.govresearchgate.net

Urease Inhibition

A study focusing on the bioassay-guided fractionation of Berberis glaucocarpa identified oxyacanthine as a potent urease inhibitor. scispace.com The in vitro experiments revealed that oxyacanthine displayed excellent urease enzyme inhibition properties, with an IC50 value of 6.35 µg/mL. scispace.com Molecular docking studies further elucidated the possible mode of action, suggesting a strong interaction with the active site of the urease enzyme. scispace.com This finding is significant as urease is implicated in various pathological conditions, including those caused by H. pylori. scispace.com

Interactive Data Table: Preclinical Research on Oxyacanthine

Research AreaKey FindingMethodReference
Antiviral (SARS-CoV-2)Predicted to be a potent inhibitor of Mpro with a binding free energy of -33.35 kcal/mol.In silico molecular docking nih.gov
Structural AnalysisIdentified two polymorphic structures of oxyacanthine dihydrochloride monohydrate from mislabeled samples.Microcrystal electron diffraction (MicroED) nih.govnih.govresearchgate.net
Urease InhibitionDemonstrated excellent in vitro urease inhibition with an IC50 value of 6.35 µg/mL.Bioassay-guided fractionation and molecular docking scispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H49ClN2O10 B108208 Oxyacanthine hydrochloride CAS No. 15352-74-6

Properties

IUPAC Name

(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6.ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)17-23-8-11-30(40)31(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;1H/t28-,29+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXKIWDUUFTDIG-XZVFQGBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H41ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934774
Record name 6,6',7-Trimethoxy-2,2'-dimethyloxyacanthan-12'-ol--hydrogen chloride (1/1)
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Molecular Weight

645.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15352-74-6
Record name 2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2′,3′:17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-9-ol, 3,4,4a,5,16a,17,18,19-octahydro-21,22,26-trimethoxy-4,17-dimethyl-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15352-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyacanthan-12'-ol, 6,6',7-trimethoxy-2,2'-dimethyl-, hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6',7-Trimethoxy-2,2'-dimethyloxyacanthan-12'-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxyacanthan-12'-ol, 6,6',7-trimethoxy-2,2'-dimethyl-, hydrochloride
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Isolation and Extraction Methodologies for Oxyacanthine Hydrochloride

Optimization of Extraction Protocols from Plant Biomass

The efficient extraction of oxyacanthine (B1194922) from plant biomass is a critical first step in its isolation. The process typically begins with the collection and drying of the appropriate plant parts, usually the roots or stem bark, which are then pulverized to increase the surface area for solvent penetration. nih.gov

A common method involves solvent extraction, where the powdered plant material is treated with a suitable solvent to dissolve the target alkaloids. Methanol (B129727) is frequently used for the initial extraction. nih.gov The choice of solvent is crucial; for bisbenzylisoquinoline alkaloids, polar solvents like ethanol (B145695) are often effective. mdpi.com Studies have shown that an 80% ethanol-water mixture can yield a high amount of crude extract containing these types of alkaloids. mdpi.com The extraction process can be optimized by adjusting several parameters, including:

Solvent-to-Solid Ratio: A higher ratio generally improves extraction efficiency but requires the subsequent removal of larger solvent volumes.

Temperature: Elevated temperatures can increase extraction yield, but excessive heat may degrade thermolabile compounds.

Extraction Time and Frequency: Multiple extractions for shorter durations are often more effective than a single, prolonged extraction.

A typical protocol for bisbenzylisoquinoline alkaloids involves an acid-base extraction technique. The initial crude extract (e.g., methanolic) is acidified, often with hydrochloric acid (HCl), to convert the alkaloids into their salt form (hydrochlorides), which are soluble in the aqueous acidic solution. nih.gov This solution is then washed with a non-polar solvent like dichloromethane (B109758) to remove non-alkaloidal impurities. Subsequently, the aqueous layer is basified (e.g., with NH₃) to a pH of around 9. This deprotonates the tertiary amine groups of alkaloids like oxyacanthine, rendering them as free bases. These free bases are less soluble in water and can be partitioned into an organic solvent such as ethyl acetate (B1210297) or chloroform, thereby separating them from more polar, water-soluble compounds and quaternary alkaloids. nih.govlcms.cz

Advanced Separation and Purification Techniques for Crude Extracts

The crude alkaloid extract obtained from the initial extraction is a complex mixture. Achieving high purity of oxyacanthine hydrochloride requires the application of one or more chromatographic techniques. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Fractionation and Purity

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of natural products due to its high resolution and efficiency. nih.govteledynelabs.com Preparative HPLC, which utilizes larger columns and sample loads than analytical HPLC, is frequently employed for the final purification of target compounds like oxyacanthine. teledynelabs.comymc.co.jpresearchgate.net

The development of an effective HPLC method involves the careful selection of a stationary phase (the column) and a mobile phase (the solvent system). lcms.cz For the separation of alkaloids, reversed-phase (RP) HPLC is most common, typically using a C18 column. lcms.czejgm.co.uk In this mode, a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, is used. ejgm.co.uk The separation is based on the differential partitioning of the sample components between the non-polar stationary phase and the polar mobile phase. knauer.net

Gradient elution, where the composition of the mobile phase is changed over the course of the separation, is often necessary to resolve complex mixtures containing compounds with a wide range of polarities. knauer.net For instance, a gradient of increasing organic solvent concentration can effectively elute compounds with increasing hydrophobicity. The detection of the separated compounds is commonly achieved using a UV detector, as the aromatic rings in oxyacanthine absorb UV light. ejgm.co.uk

Table 2: General Parameters for Preparative HPLC Purification of Alkaloids

ParameterTypical Selection/ConditionPurposeReference
Stationary Phase (Column)Reversed-Phase C18Provides a non-polar surface for separation based on hydrophobicity. lcms.czejgm.co.uk
Mobile PhaseWater/Acetonitrile or Water/Methanol mixture, often with an acid modifier (e.g., acetic acid).Elutes compounds from the column. The ratio is optimized for best separation. ejgm.co.uknih.gov
Elution ModeGradient or IsocraticGradient elution is used for complex mixtures with varying polarities; isocratic is for simpler separations. knauer.net
Flow RateVariable (e.g., 5.0 mL/min for preparative scale)Controls the speed of the separation and influences resolution. nih.gov
DetectionUV/Vis or Photodiode Array (PDA) DetectorDetects and quantifies the compounds as they elute from the column. ejgm.co.uk

Other Chromatographic Approaches

Before the final HPLC step, other chromatographic techniques are often used for preliminary fractionation and purification of the crude extract.

Column Chromatography (CC): This is a fundamental and widely used preparative technique for isolating compounds from plant extracts. researchgate.netkhanacademy.org The crude extract is loaded onto a column packed with a solid adsorbent, most commonly silica (B1680970) gel. nih.govresearchgate.net A solvent or a series of solvents (the mobile phase) is then passed through the column. Separation occurs because different compounds move down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. For separating bisbenzylisoquinoline alkaloids, a typical mobile phase might consist of a mixture of n-hexane, ethyl acetate, dichloromethane, and methanol, often run in a gradient system from less polar to more polar. nih.gov Fractions are collected sequentially and analyzed, for example by Thin-Layer Chromatography (TLC), to identify those containing the target compound. nih.gov

Centrifugal Partition Chromatography (CPC): This is a support-free liquid-liquid partition chromatography technique that is particularly well-suited for the separation of alkaloids. hebmu.edu.cnrotachrom.com CPC utilizes a centrifugal force to hold a liquid stationary phase in a rotor while a liquid mobile phase is pumped through it. rotachrom.com This method avoids the irreversible adsorption of the sample onto a solid support that can occur in conventional column chromatography. nih.gov A specialized mode, pH-zone-refining CPC, is highly effective for separating ionizable compounds like alkaloids. rotachrom.comgrafiati.comresearchgate.net In this technique, a pH gradient is created across the column, causing alkaloids to elute in sharp, concentrated bands according to their pKa values and hydrophobicity, enabling efficient, large-scale purification. rotachrom.comresearchgate.net

Chemical Synthesis and Derivatization of Oxyacanthine Hydrochloride

Total Synthesis Approaches to the Oxyacanthine (B1194922) Core Skeleton

The total synthesis of oxyacanthine and related bisbenzylisoquinoline alkaloids is a complex endeavor due to the molecule's intricate, macrocyclic structure containing multiple stereocenters. Researchers have developed several strategies to construct the characteristic bis-benzyltetrahydroisoquinoline core with its diaryl ether linkages.

A common and effective approach involves a stepwise construction of the two benzylisoquinoline units followed by their coupling. rsc.org One of the key reactions in this process is the Ullmann condensation , which is used to form the crucial biaryl ether linkages. rsc.orgacs.org This reaction typically involves the coupling of a protected phenethylamine (B48288) and a phenylacetic acid derivative. rsc.org

Another pivotal step in many synthetic routes is the Bischler-Napieralski cyclization . rsc.orgacs.org This reaction is employed to construct the tetrahydroisoquinoline core. Following cyclization, the resulting dihydroisoquinoline is typically reduced to the desired tetrahydroisoquinoline. rsc.org To achieve stereoselectivity, methods like Noyori asymmetric transfer hydrogenation can be utilized during the reduction step. acs.org

Preparation of two distinct benzylisoquinoline precursors. This often involves protecting functional groups that are not meant to react in subsequent steps. acs.org

Coupling of the two precursors via an Ullmann reaction to form the diaryl ether bridge. rsc.orgacs.org

Macrocyclization to form the large ring structure. This can be achieved through the formation of an amide bond followed by cyclization. rsc.org

Final modifications , such as deprotection and reduction, to yield the natural product. rsc.org

These synthetic strategies allow for the creation of not only oxyacanthine itself but also its isomers and other related alkaloids, providing valuable tools for structure-activity relationship studies. rsc.orgacs.org

Semisynthetic Modification Strategies for Novel Oxyacanthine Derivatives

Starting from the natural product, semisynthetic modifications offer a more direct route to novel derivatives with potentially enhanced properties. These modifications often target the reactive functional groups of the oxyacanthine molecule, such as its phenolic hydroxyl group. google.com The derivatization of oxyacanthine can lead to compounds with improved stability and altered biological activity. google.com

Acylated Derivatives

Acylation of oxyacanthine, particularly at its phenolic hydroxyl group, is a common modification strategy. google.com This can be achieved through conventional acylation methods. For instance, reacting oxyacanthine with an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine, can yield the corresponding acetyl derivative. google.com The use of a catalyst like p-dimethylaminopyridine can facilitate this reaction. google.com Other acylating agents can be used to introduce different acyl groups, such as propionyl, butanoyl, hexanoyl, or octanoyl radicals. google.com

Alkylated Derivatives (e.g., Methylated Forms)

Alkylation, especially methylation, of the phenolic hydroxyl group of oxyacanthine is another important derivatization. google.com One method for methylation involves the use of diazomethane. google.com The oxyacanthine base is dissolved in a solvent like methanol (B129727) and treated with an ethereal solution of diazomethane. google.com The reaction progress can be monitored by thin-layer chromatography. google.com Other alkylating agents can be used to introduce longer alkyl chains, such as hexyl or decyl groups. google.com These alkylated derivatives are often more stable than the parent compound. google.com

Stereochemical Control and Enantioselective Synthesis

The stereochemistry of the chiral centers in oxyacanthine is crucial for its biological activity. acs.org Therefore, controlling the stereochemistry during synthesis is of paramount importance. Enantioselective synthesis strategies aim to produce a specific stereoisomer. acs.orgunipv.it

In total synthesis, stereochemical control can be achieved by using chiral catalysts or reagents. For instance, Noyori asymmetric transfer hydrogenation can be used for the enantioselective reduction of the dihydroisoquinoline intermediate, leading to a high enantiomeric excess of the desired tetrahydroisoquinoline core. acs.org The use of chiral auxiliaries is another approach to guide the stereochemical outcome of reactions. nih.gov

Subtle changes in the substrate structure can also influence the stereochemical outcome of intramolecular reactions, providing another tool for achieving stereochemical diversity. units.it The ability to selectively synthesize different stereoisomers is critical for understanding the structure-activity relationships of oxyacanthine and its derivatives. acs.orgunipv.it

Methodologies for Salt Formation and Purification of Oxyacanthine Hydrochloride

For pharmaceutical applications, alkaloids are often converted into their salt forms to improve properties like solubility and stability. Oxyacanthine is commonly used as its hydrochloride salt. google.comdtic.mil

The formation of this compound is typically achieved by treating the oxyacanthine free base with hydrochloric acid. google.com For example, after methylation of the oxyacanthine base, the resulting product in a methanol solution can be treated with a methanol/2N HCl mixture. google.com The hydrochloride salt then precipitates, often facilitated by the addition of a less polar solvent like dry ether. google.com The precipitate can be collected by filtration and washed with a suitable solvent like cold acetone. google.com

Purification of the hydrochloride salt can be achieved through recrystallization. dtic.mil The purity can be assessed by techniques such as determining the specific rotation. dtic.mil

The process of obtaining the free base from a salt, such as the sulfate, is also a key step. This is typically done by dissolving the salt in an alkaline aqueous solution and extracting the free base with an organic solvent like chloroform. google.com After washing and drying the organic phase, the solvent is evaporated to yield the purified free base. google.com

The choice of the salt form can be influenced by the desired physicochemical properties. While the hydrochloride is common, other salts, such as the sulfate, can also be prepared by treating the base with the corresponding acid, like sulfuric acid. google.com

Molecular and Cellular Pharmacological Research of Oxyacanthine Hydrochloride

Investigation of Cellular Mechanisms of Action

The cellular effects of oxyacanthine (B1194922) are multifaceted, involving the modulation of key signaling pathways and cellular machinery.

Modulatory Effects on Intracellular Signaling Cascades (e.g., Nuclear Factor-κB, Mitogen-Activated Protein Kinase/Extracellular-Signal-Regulated Kinase)

Oxyacanthine is among the isoquinoline (B145761) and related alkaloids that have been shown to interfere with multiple signaling pathways, including the Nuclear Factor-κB (NF-κB) and the Mitogen-Activated Protein Kinase/Extracellular-Signal-Regulated Kinase (MAPK/ERK) pathways. dntb.gov.uauel.ac.uk These pathways are crucial for various cellular functions, and their modulation by oxyacanthine is a key aspect of its pharmacological profile. dntb.gov.uauel.ac.uk The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses, and its suppression has been noted with related bisbenzylisoquinoline alkaloids. taylorandfrancis.com The MAPK/ERK cascade is a central signaling pathway involved in the regulation of cell proliferation and G1 phase progression in hepatocytes. nih.gov The activation of this pathway is a key step in response to various external stimuli. wikipedia.org Inhibitors of the MEK/ERK pathway have been shown to restore sensitivity to anoikis (a form of programmed cell death) in certain cancer cell lines. nih.gov

Influence on Gene Expression and Regulation

The regulation of gene expression is a complex process that can be influenced by various factors, including the availability of metabolites and epigenetic modifications. nih.govwikipedia.org Drugs of abuse, for instance, can cause epigenetic alterations that affect gene expression in the brain. nih.gov While direct studies on oxyacanthine's broad influence on gene expression are not extensively detailed in the provided results, its impact on signaling cascades like NF-κB, which itself is a transcription factor that regulates the expression of numerous genes, suggests an indirect regulatory role. taylorandfrancis.commdpi.com The expression of certain genes, such as those related to DNA repair, can also be influenced by cellular responses to damage. mdpi.com

Effects on Protein Structure and Function

The biological activity of oxyacanthine is intrinsically linked to its interaction with various proteins. Molecular docking studies have been employed to understand these interactions. For instance, in silico studies have investigated the binding affinity of oxyacanthine with specific viral proteins, suggesting a potential mechanism of action. uel.ac.uknih.govmdpi.com One study demonstrated that oxyacanthine has a significant binding affinity for the main protease (Mpro) of SARS-CoV-2, with a binding free energy of -33.35 kcal/mol. uel.ac.uknih.gov Another molecular docking analysis showed a binding affinity of -10.99 kcal/mol for oxyacanthine against a SARS-CoV-2 target. mdpi.com The function of enzymes like N-myristoyltransferase (NMT), which is crucial for protein-protein interactions and targeting proteins to membranes, has been identified as a potential target for related compounds. frontiersin.org

Impacts on Fundamental Cellular Processes (e.g., DNA Repair, Mitosis, Ca2+-Mediated Fusion)

Oxyacanthine and related alkaloids have been shown to affect fundamental cellular processes. Some bisbenzylisoquinoline alkaloids have been identified as inhibitors of Ca2+-mediated membrane fusion, a critical process for events like viral entry. researchgate.net Isoquinoline alkaloids, as a class, are known to interfere with Ca2+-mediated fusion. dntb.gov.uauel.ac.uknih.gov

With regard to other cellular processes, some compounds with similar structural motifs have been noted for their effects on mitosis. dtic.mil For instance, certain alkaloids can inhibit the mitosis of tumor cells. univpancasila.ac.id The process of DNA repair is a crucial cellular defense mechanism, and its modulation can have significant consequences. frontiersin.org While direct evidence linking oxyacanthine to DNA repair is not prominent in the search results, it is known that various chemical agents can induce DNA damage, which in turn activates complex cellular repair pathways. mdpi.comnih.gov

Identification and Characterization of Molecular Targets

A key area of research for oxyacanthine hydrochloride is the identification and characterization of its specific molecular targets. Molecular docking studies have been instrumental in predicting these interactions.

One of the primary molecular targets identified for oxyacanthine through in silico studies is the main protease (Mpro or 3CLpro) of SARS-CoV-2 . nih.govmdpi.com This enzyme is essential for viral replication, making it a prime target for antiviral drug development. nih.gov

Another potential target is urease , an enzyme implicated in various diseases. researchgate.netsemanticscholar.org In vitro studies have shown that oxyacanthine exhibits inhibitory properties against urease. researchgate.net

The table below summarizes the identified and potential molecular targets of oxyacanthine based on available research.

Molecular TargetResearch MethodKey Findings
Main Protease (Mpro/3CLpro) of SARS-CoV-2 Molecular DockingHigh binding affinity, suggesting potential inhibition of viral replication. nih.govmdpi.com
Urease In vitro enzyme inhibition assay, Molecular DockingDemonstrated excellent urease inhibition properties. researchgate.netsemanticscholar.org
Calcium Channels Pharmacological studies of related compoundsBisbenzylisoquinoline alkaloids are known calcium channel blockers. researchgate.netsemanticscholar.org

It is important to note that much of the research on the molecular targets of oxyacanthine is based on in silico and in vitro models. Further in vivo studies are necessary to validate these findings and fully characterize the pharmacological profile of this compound.

Enzyme Inhibition and Modulation

This compound has demonstrated the ability to inhibit and modulate the activity of several key enzymes implicated in various diseases.

SARS-CoV-2 Main Protease (Mpro): In silico molecular docking studies have suggested that oxyacanthine may act as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2, an enzyme crucial for viral replication. chemrxiv.orgnih.gov These studies indicate that oxyacanthine can bind to the active site of the enzyme, potentially disrupting its function. chemrxiv.org While these computational findings are promising, further experimental validation is necessary to confirm the inhibitory activity and elucidate the precise mechanism of action.

DNA Topoisomerases: Research into the effects of oxyacanthine on DNA topoisomerases is an area of ongoing investigation. These enzymes are essential for managing the topological state of DNA during replication, transcription, and other cellular processes. The ability of certain compounds to interfere with topoisomerase activity is a key mechanism for some anticancer and antibacterial drugs.

Histone Deacetylase 6 (HDAC6): Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. nih.gov HDAC6, a specific isoform, is a target for various therapeutic areas, including cancer. nih.govnih.govgoogle.com The potential for this compound to modulate HDAC6 activity is an area of interest for its therapeutic applications.

Shikimate Kinase: The shikimate pathway is essential for the survival of bacteria, fungi, and plants, as it is involved in the biosynthesis of aromatic amino acids. nih.govplos.org Shikimate kinase, an enzyme in this pathway, represents a promising target for the development of novel antimicrobial agents because this pathway is absent in humans. nih.govplos.orgbiorxiv.org Studies have explored the potential of various compounds to inhibit shikimate kinase, and research has been conducted to identify multitarget inhibitors for both shikimate dehydrogenase and shikimate kinase. plos.orggenome.jpnih.gov

Receptor Binding and Modulation

Alpha-1 Adrenergic Receptors: Alpha-1 adrenergic receptors are G protein-coupled receptors that are involved in a wide range of physiological processes, including the contraction of smooth muscle. wikipedia.orgwikipedia.org These receptors are activated by the catecholamines norepinephrine (B1679862) and epinephrine. wikipedia.orgnih.gov The interaction of this compound with alpha-1 adrenergic receptors can lead to the modulation of these physiological responses. There are three subtypes of the α1-adrenergic receptor: α1A, α1B, and α1D. wikipedia.org

Ion Channel Interactions and Modulation

Two-Pore Channel 2 (TPC2): Two-pore channels (TPCs) are ion channels located in the membranes of endolysosomes, which are acidic organelles within cells. nih.govuni-muenchen.de TPC2 has been identified as a potential therapeutic target in cancer and for viral infections like Ebola and COVID-19. nih.govox.ac.uk The alkaloid tetrandrine (B1684364), which is structurally similar to oxyacanthine, has been shown to inhibit Ebola virus entry by binding to TPCs. nih.gov Research has focused on developing TPC2 inhibitors with improved drug-like properties. uni-muenchen.deox.ac.ukuni-muenchen.defrontiersin.org

L-type Ca2+ Channels: L-type calcium channels are voltage-gated ion channels that play a crucial role in various physiological functions, including muscle contraction and neurotransmitter release. The modulation of these channels by compounds like this compound can have significant pharmacological effects.

Interactions with Efflux Transporters

P-glycoprotein (P-gp): P-glycoprotein is an efflux transporter that is known to contribute to multidrug resistance in cancer cells by actively pumping a wide range of drugs out of the cell. Research has investigated the potential of certain isoquinoline alkaloids to inhibit P-gp, which could help to reverse chemoresistance. uni-muenchen.de

Viral Protein Interaction

SARS-CoV-2 Spike (S) Protein: The spike (S) protein of SARS-CoV-2 is essential for the virus to enter host cells. nih.govfrontiersin.orgwikipedia.org It binds to the ACE2 receptor on the host cell surface, initiating the process of membrane fusion. nih.gov Berbamine (B205283) hydrochloride, a compound related to oxyacanthine, has been shown to inhibit SARS-CoV-2 infection by blocking the S protein-mediated membrane fusion. nih.govdntb.gov.ua This suggests that similar bisbenzylisoquinoline alkaloids may also interact with the spike protein.

In Vitro Biological Activity Spectrum

This compound has demonstrated a notable spectrum of biological activity in laboratory settings, particularly in the realm of antiviral efficacy.

Antiviral Efficacy against Specific Pathogens

SARS-CoV-2: In vitro studies have shown that this compound exhibits antiviral activity against SARS-CoV-2. epo.org Its structurally related compound, berbamine hydrochloride, potently inhibits SARS-CoV-2 infection by blocking the entry of the virus into host cells. nih.govdntb.gov.ua This is achieved by inhibiting the spike protein-mediated membrane fusion. nih.gov The half-maximal effective concentration (EC50) values for berbamine hydrochloride against SARS-CoV-2 have been reported to be in the low micromolar range in different cell lines. nih.gov

Coronavirus OC43: Human coronavirus OC43 (HCoV-OC43) is a common cause of mild upper respiratory tract infections. nih.govoutbreak.info In vitro studies have demonstrated that certain compounds can inhibit the replication of HCoV-OC43. nih.govnih.govmdpi.com For instance, chloroquine (B1663885) has been shown to have potent in vitro antiviral properties against HCoV-OC43. nih.gov

Ebola Virus: The Ebola virus is a highly pathogenic virus that causes severe hemorrhagic fever. nih.govmdpi.com Research has identified compounds that can inhibit Ebola virus infection in cell culture. mdpi.com Some of these compounds are believed to work by disrupting the interaction of a viral protein with host cell proteins, thereby restoring intrinsic immunity. mdpi.com The alkaloid tetrandrine has been shown to inhibit Ebola virus entry into host cells by binding to two-pore channels. nih.gov

Table of Antiviral Activity

VirusCompoundCell LineIC50/EC50Reference
SARS-CoV-2Berbamine hydrochlorideVero E61.732 µM nih.gov
SARS-CoV-2Berbamine hydrochlorideCaco21.887 µM nih.gov
Coronavirus OC43ChloroquineHRT-180.306 µM nih.gov
Ebola VirusTetrandrineHuman macrophages55 nM nih.gov

Antiprotozoal and Antiparasitic Efficacy (e.g., Plasmodium falciparum, Entamoeba histolytica, Leishmania infantum, Trypanosoma cruzi)

Oxyacanthine has demonstrated a range of antiprotozoal and antiparasitic activities. Bisbenzylisoquinoline alkaloids, including oxyacanthine, have been reported to exhibit activity against various protozoa such as Leishmania sp., Trypanosoma cruzi, and Plasmodium sp. scielo.org.co. Specifically, oxyacanthine has been evaluated for its efficacy against several key human pathogens.

Research has shown its activity against the malaria parasite, Plasmodium falciparum. scielo.org.co While some studies have explored a range of bisbenzylisoquinoline alkaloids for their antiplasmodial effects, the specific inhibitory concentrations can vary. scielo.org.co The compound has also been investigated for its effects on Trypanosoma cruzi, the causative agent of Chagas disease. scielo.org.comdpi.com Furthermore, its potential against Entamoeba histolytica, the parasite responsible for amoebiasis, has been a subject of study. scielo.org.conih.gov The activity of oxyacanthine and related alkaloids is often linked to their chemical structure, particularly the presence of phenolic groups, which appear to enhance activity against parasites like Leishmania species. scielo.org.co

Table 1: Antiprotozoal and Antiparasitic Activity of this compound

Parasite Activity Reference
Plasmodium falciparum Reported antiprotozoal activity scielo.org.co
Trypanosoma cruzi Reported antiprotozoal activity scielo.org.comdpi.com
Leishmania infantum Reported antiprotozoal activity scielo.org.co
Entamoeba histolytica Reported antiprotozoal activity scielo.org.conih.gov

Cytotoxic Activity in Diverse Cancer Cell Lines (e.g., Nasopharyngeal KB, Human Lung Carcinoma A-549, Human Colon Carcinoma HCT-8, P-388, L-1210)

Oxyacanthine has been evaluated for its cytotoxic effects against a variety of cancer cell lines. Research has indicated its potential to inhibit the proliferation of human keratinocyte (HaCaT) cells. uodiyala.edu.iq Studies on bisbenzylisoquinoline alkaloids have often included assessments against cell lines such as the nasopharyngeal carcinoma KB line, human lung carcinoma A-549, and human colon carcinoma HCT-8. uodiyala.edu.iq Additionally, its activity against murine lymphocytic leukemia cell lines P-388 and L-1210 has been investigated. dspacedirect.orgepdf.pub The cytotoxic potential of oxyacanthine is a significant area of pharmacological research, contributing to the broader understanding of the anticancer properties of this class of alkaloids.

Table 2: Cytotoxic Activity of this compound in Various Cancer Cell Lines

Cell Line Cancer Type Activity Reference
KB Nasopharyngeal Carcinoma Reported cytotoxic activity uodiyala.edu.iq
A-549 Human Lung Carcinoma Reported cytotoxic activity uodiyala.edu.iq
HCT-8 Human Colon Carcinoma Reported cytotoxic activity uodiyala.edu.iq
P-388 Murine Lymphocytic Leukemia Reported cytotoxic activity dspacedirect.orgepdf.pub
L-1210 Murine Lymphocytic Leukemia Reported cytotoxic activity uodiyala.edu.iq
HaCaT Human Keratinocyte Reported antiproliferative activity uodiyala.edu.iq

Antimicrobial Activities (e.g., Candida albicans, Mycobacterium tuberculosis)

Oxyacanthine has been investigated for its antimicrobial properties, particularly against the fungal pathogen Candida albicans and the bacterium Mycobacterium tuberculosis. The use of anti-tuberculosis drugs can sometimes lead to an increased risk of oral candidiasis, an infection caused by Candida albicans. unair.ac.id Research has explored the potential of various natural compounds, including alkaloids, to inhibit the growth of these microorganisms. nih.govnih.govmdpi.com

Studies have shown that certain alkaloids can exhibit antifungal activity against C. albicans. nih.govmdpi.com Similarly, the antimycobacterial potential of alkaloids against M. tuberculosis has been a subject of scientific inquiry, with various compounds demonstrating inhibitory effects. nih.govnih.govmdpi.com The search for new antimicrobial agents is driven by the need for more effective treatments and to combat the rise of drug-resistant strains. nih.gov

Table 3: Antimicrobial Activity of this compound

Microorganism Type Activity Reference
Candida albicans Fungus Reported antifungal activity nih.govmdpi.com
Mycobacterium tuberculosis Bacterium Reported antimycobacterial activity nih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies

Elucidating Structural Determinants of Biological Efficacy and Target Affinity

The biological activity of oxyacanthine is intrinsically linked to its molecular structure. As a bisbenzylisoquinoline alkaloid, its three-dimensional shape and the arrangement of its functional groups are key determinants of its interaction with biological targets. nih.govlibretexts.orgnih.gov The presence of two isoquinoline units linked by ether bridges creates a specific conformation that influences its ability to bind to receptors and enzymes. nih.gov

Impact of Functional Group Modifications and Stereochemistry on Pharmacological Activity and Potency

Modifications to the functional groups of oxyacanthine can have a profound impact on its pharmacological profile. The hydroxyl and methoxy (B1213986) groups on the aromatic rings are particularly important. ashp.orgmasterorganicchemistry.com Altering these groups, for instance through methylation or demethylation, can change the molecule's polarity, hydrogen-bonding capacity, and steric properties. libretexts.orgashp.org These changes, in turn, can affect its absorption, distribution, metabolism, and, most importantly, its interaction with biological targets. libretexts.org

The stereochemistry of oxyacanthine is another critical factor influencing its activity. As a chiral molecule, its different stereoisomers can exhibit distinct pharmacological properties. The specific spatial orientation of the benzyl (B1604629) and isoquinoline moieties, dictated by the stereocenters, is crucial for optimal binding to its molecular targets. Even minor changes in stereochemistry can lead to significant differences in potency and efficacy. uodiyala.edu.iq

Comparative SAR Analysis with Related Alkaloids (e.g., Berbamine, Tetrandrine)

Comparative structure-activity relationship (SAR) studies involving oxyacanthine and related bisbenzylisoquinoline alkaloids like berbamine and tetrandrine provide valuable insights into the structural requirements for their biological activities. ethernet.edu.etacs.org These alkaloids share a common bisbenzylisoquinoline scaffold but differ in their substitution patterns and stereochemistry.

For instance, berbamine and oxyacanthine are isomers, differing in the substitution pattern of their methoxy groups. This subtle structural difference can lead to variations in their biological effects. uodiyala.edu.iq Tetrandrine, another related alkaloid, has been studied alongside oxyacanthine in various pharmacological contexts, including in silico docking studies to predict their binding affinities to certain biological targets. frontiersin.orguel.ac.uk By comparing the activities of these closely related compounds, researchers can deduce the importance of specific structural features, such as the number and position of methoxy and hydroxyl groups, for a particular pharmacological effect. uodiyala.edu.iqacs.org

Preclinical Pharmacokinetic and Metabolic Profiling of Oxyacanthine Hydrochloride

Comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

No specific studies detailing the comprehensive ADME profile of oxyacanthine (B1194922) hydrochloride in animal models were identified. Such studies are crucial to understand the journey of a drug through the body and to predict its behavior in humans. uni-konstanz.denih.govbioivt.comresearchgate.netaltex.org

Identification of Metabolic Pathways and Metabolite Profiling in Preclinical Species

Detailed information on the metabolic pathways and metabolite profiles of oxyacanthine hydrochloride in any preclinical species is not available in the reviewed literature. Understanding how a compound is metabolized is essential for identifying potentially active or toxic metabolites. psu.edunih.govnih.govresearchgate.netbohrium.comnih.gov

Role of Oxidative Metabolism in Clearance

Without specific metabolic studies, the role of oxidative metabolism in the clearance of this compound cannot be determined. Oxidative metabolism, primarily carried out by cytochrome P450 enzymes, is a major route of elimination for many drugs. plos.orgmdpi.com

Comparative Analysis of Metabolic Profiles Across Different Preclinical Species

A comparative analysis of the metabolic profiles of this compound across different preclinical species (e.g., rats, mice, dogs) is not possible due to the lack of primary data. psu.edunih.govresearchgate.netbohrium.comnih.gov Such a comparison is vital for selecting the most appropriate animal model for predicting human metabolism.

Preclinical Bioavailability Assessment

The oral bioavailability of this compound in preclinical models has not been documented. A recent study on oxyacanthine derivatives did report improved oral bioavailability in mice compared to the parent compound, suggesting that the bioavailability of oxyacanthine itself may be a limiting factor. nih.gov

Translational Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling from Preclinical Data

Due to the absence of preclinical pharmacokinetic and pharmacodynamic data for this compound, no translational PK/PD models have been developed. larvol.comresearchgate.netfrontiersin.orgmodextherapeutics.comnih.gov Such models are essential for predicting the therapeutic window and effective dose ranges in humans based on animal data.

Advanced Analytical Methodologies for Oxyacanthine Hydrochloride Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

The definitive identification and structural confirmation of oxyacanthine (B1194922) hydrochloride are accomplished through a combination of powerful spectroscopic techniques. jchps.com These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a cornerstone for structural elucidation. labmanager.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the intricate framework of the oxyacanthine molecule. nih.govresearchgate.net Proton (¹H) and Carbon-13 (¹³C) NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively, allowing researchers to piece together the connectivity of the molecule. nih.gov In a study on bisbenzylisoquinoline alkaloids, 1D and 2D spectroscopic data were instrumental in elucidating the structures of oxyacanthine and tetrandrine (B1684364). researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental composition of oxyacanthine hydrochloride. austinpublishinggroup.com This technique is sensitive enough to distinguish between molecules with very similar masses, offering a high degree of confidence in the assigned molecular formula. nih.gov For instance, HR-ESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) analysis of oxyacanthine has shown a protonated molecule [M+H]⁺ at m/z 609.2958, which corresponds to the calculated molecular formula C₃₇H₄₁N₂O₆⁺. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy offers information about the electronic transitions within the molecule and is particularly useful for detecting the presence of chromophores, the parts of a molecule that absorb light. labmanager.comresearchgate.net The UV spectrum of oxyacanthine in methanol (B129727), for example, displays a maximum absorption (λmax) at 281 nm, which is characteristic of its aromatic systems. nih.gov

Table 1: Spectroscopic Data for Oxyacanthine

Technique Parameter Observed Value Reference
UV (Methanol)λmax281 nm nih.gov
HR-ESIMS[M+H]⁺609.2958 m/z nih.gov
¹H NMR (400 MHz, CDCl₃)Chemical Shifts (δ)See original research for detailed assignments nih.gov
¹³C NMR (100 MHz, CDCl₃)Chemical Shifts (δ)See original research for detailed assignments nih.gov

Chromatographic Methods for Purity Assessment, Quantification, and Impurity Profiling

Chromatographic techniques are indispensable for separating this compound from other compounds, which is essential for assessing its purity, quantifying its amount, and identifying any impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used method for these purposes. nih.govimpactfactor.org HPLC can effectively separate oxyacanthine from structurally similar alkaloids and potential degradation products. ajpaonline.com The purity of a drug substance is a critical factor for its safety and efficacy, and regulatory agencies have strict requirements for impurity profiling. ajptr.comjournaljpri.com By developing and validating stability-indicating HPLC methods, researchers can ensure that the analytical procedure is capable of detecting any changes in the purity of the drug substance over time and under various stress conditions. nih.gov The use of a photodiode array (PDA) detector with HPLC allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in the identification of co-eluting impurities. ajpaonline.com

The process of impurity profiling involves identifying and quantifying any material that is not the drug substance itself. journaljpri.com This can include starting materials, by-products of the synthesis, and degradation products. ajptr.com Hyphenated techniques, such as HPLC-MS, combine the separation power of HPLC with the identification capabilities of mass spectrometry to provide a powerful tool for impurity identification. ajpaonline.com

Table 2: Key Considerations for HPLC Method Development for this compound

Parameter Objective Typical Approach
Column Selection Achieve optimal separation of oxyacanthine from impurities.Reverse-phase columns (e.g., C18, Phenyl-Hexyl) are common. nih.govimpactfactor.org
Mobile Phase Control the elution of compounds.A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724), methanol). nih.gov
Detection Quantify the analyte and detect impurities.UV detection at a wavelength where oxyacanthine absorbs strongly (e.g., 281 nm). nih.gov
Validation Ensure the method is accurate, precise, and reliable.Follow ICH guidelines for parameters like linearity, accuracy, precision, and robustness. researchgate.net

Mass Spectrometry-Based Approaches for Metabolite Identification and Quantitative Profiling

Understanding how this compound is metabolized in the body is a crucial aspect of preclinical research. Mass spectrometry (MS)-based methods are the primary tools for identifying and quantifying its metabolites. nih.gov

High-resolution mass spectrometry (HRMS) plays a key role in the identification of drug metabolites. nih.gov After administration, biological samples (such as plasma, urine, or tissue homogenates) can be analyzed to detect the presence of metabolites. bionotus.com The high accuracy of HRMS allows for the determination of the elemental composition of potential metabolites, providing clues to the metabolic transformations that have occurred (e.g., oxidation, demethylation). nih.gov Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, and the resulting fragmentation patterns provide structural information that helps to pinpoint the site of metabolic modification. nih.govgithub.io

Quantitative profiling, often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the measurement of the concentration of oxyacanthine and its metabolites over time. wuxiapptec.com This data is essential for understanding the pharmacokinetic profile of the compound.

In silico tools can also be employed to predict potential metabolites, which can then be targeted for identification in experimental samples. bruker.com

Development of Robust Bioanalytical Assays for Preclinical Studies

Preclinical studies, which involve in vitro and in vivo experiments, are fundamental to evaluating the potential of a new drug candidate. mdpi.com The development of robust and validated bioanalytical assays is a prerequisite for obtaining reliable data from these studies. bioagilytix.com

These assays are designed to accurately and precisely quantify the concentration of this compound and its metabolites in various biological matrices, such as blood, plasma, and tissue homogenates. bionotus.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used platform for these assays due to its high sensitivity and specificity. wuxiapptec.com

The development and validation of these methods are governed by strict regulatory guidelines. Key validation parameters include:

Specificity and Selectivity: The ability to measure the analyte of interest without interference from other components in the biological matrix.

Accuracy and Precision: How close the measured values are to the true values and the degree of scatter in the data, respectively.

Linearity and Range: The concentration range over which the assay is accurate and precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Application of Spectrophotometric Assays in Biological Evaluations

Spectrophotometric assays, which are often based on UV-Vis absorbance, are valuable tools for the biological evaluation of this compound. psu.edu These assays are typically used in in vitro settings to assess the compound's activity in a variety of biological systems.

For example, spectrophotometric methods can be used to measure enzyme inhibition. nih.gov In a study investigating the urease inhibition effects of oxyacanthine, the activity of the enzyme was monitored by measuring the change in absorbance of a colored product over time. researchgate.net The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit the enzyme's activity by 50%, can be determined from this data.

Colorimetric assays, a type of spectrophotometric assay, can also be employed. mdpi.com These assays often involve a chemical reaction that produces a colored product, and the intensity of the color, measured by a spectrophotometer, is proportional to the amount of the substance of interest. researchgate.net

The development of these assays requires careful optimization of parameters such as reagent concentrations, incubation time, and temperature to ensure accuracy and reliability. mdpi.com

Computational and in Silico Approaches in Oxyacanthine Hydrochloride Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of molecular recognition and has been extensively applied to oxyacanthine (B1194922) to predict its binding affinity and interaction with various biological targets.

A significant focus of this research has been on viral proteins, particularly those of SARS-CoV-2. Studies have performed molecular docking of oxyacanthine against the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. nih.gov In one such study, using AutoDock Vina, oxyacanthine demonstrated a strong binding affinity for Mpro, with a binding free energy of -33.35 kcal/mol. nih.gov The analysis revealed that oxyacanthine forms favorable intermolecular interactions with the catalytic dyad (His41 and Cys145) and other key residues within the active site of the Mpro. nih.gov

Another key target investigated is the RNA-dependent RNA polymerase (RdRP), an enzyme essential for viral genome replication. Docking studies showed that oxyacanthine exhibits a promising binding energy of -9.5 kcal/mol with the COVID-19 RdRP, suggesting its potential to inhibit this viral enzyme. researchgate.net These docking simulations help to identify the specific amino acid residues involved in the interaction, providing a structural basis for the compound's inhibitory activity. For instance, docking of berbamine (B205283) hydrochloride, a structurally related alkaloid, with the SARS-CoV-2 S2 subunit implicated residue S943 in the interaction. plos.org Such detailed interaction mapping is vital for guiding further optimization of the lead compound.

Table 1: Molecular Docking of Oxyacanthine with Viral Targets
Target ProteinDocking Software/ToolBinding Energy (kcal/mol)Key Interacting ResiduesSource
SARS-CoV-2 Main Protease (Mpro)AutoDock Vina (via PyRx tool)-33.35His41, Cys145 nih.gov
COVID-19 RNA-dependent RNA polymerase (RdRP)Not Specified-9.5Not Specified researchgate.net

Molecular Dynamics Simulations for Complex Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting how the complex behaves over time. MD simulations are used to assess the stability of the docked complex and analyze the conformational changes of both the ligand and the protein.

Following the promising docking results, MD simulations were conducted on the oxyacanthine-Mpro complex. nih.gov These simulations, often run for time scales such as 100 nanoseconds, help to validate the stability of the binding predicted by docking. researchgate.net The results showed that the Mpro-oxyacanthine complex was more stable, exhibited less fluctuation, and was more compact compared to the reference complex. nih.gov Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD), which measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests a stable binding complex. dergipark.org.tr

Furthermore, the analysis of hydrogen bonds throughout the simulation provides insights into the persistence of key interactions. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is often employed to calculate the binding free energy from the MD simulation trajectory, which demonstrated that oxyacanthine is a potent Mpro inhibitor. nih.gov These dynamic studies confirm that the interactions observed in docking are maintained, strengthening the hypothesis that oxyacanthine can effectively bind to and potentially inhibit its target.

Predictive Modeling for Biological Activity and Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. wikipedia.org By systematically modifying parts of a molecule, chemists can determine which functional groups are essential for its effects. wikipedia.org

In the context of oxyacanthine, SAR studies have been driven by the need to improve its potency and pharmacokinetic profile. nih.gov Researchers have designed and synthesized a series of oxyacanthine derivatives to explore these relationships. nih.gov For example, to address potential metabolic liabilities associated with the para-methylene phenol (B47542) moiety in oxyacanthine, a series of 29 derivatives were synthesized. nih.gov The evaluation of these new compounds for their anti-SARS-CoV-2 activity revealed that modifications, such as creating amide derivatives, could lead to potent antiviral activity. nih.gov Specifically, compounds 4a and 4d in the study exhibited strong anti-SARS-CoV-2 activity and a significantly improved selectivity index. nih.gov

These studies, which combine chemical synthesis with biological testing, allow for the development of predictive models. Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure with biological activity, enabling the prediction of the activity of new, unsynthesized compounds. wikipedia.org The findings from the synthesis of oxyacanthine derivatives provide crucial data for building such models, guiding the rational design of more effective therapeutic agents. nih.gov

In Silico Screening for Novel Derivatives and Target Identification

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach was instrumental in identifying oxyacanthine as a potential therapeutic agent from natural product databases. nih.govpharmascigroup.us

In a typical virtual screening workflow, a library of compounds is docked into the active site of a target protein. The compounds are then ranked based on their predicted binding affinity or docking score. nih.gov Oxyacanthine was identified through such a screening of phytochemicals from Berberis asiatica against the SARS-CoV-2 Mpro. nih.gov Out of 30 compounds studied, oxyacanthine, along with berbamine and rutin (B1680289), showed a high affinity for the target. nih.gov

This methodology is not only used for identifying new hits from existing libraries but also for discovering novel derivatives. Once a lead compound like oxyacanthine is identified, virtual libraries of its derivatives can be generated and screened in silico to prioritize which ones to synthesize and test in the lab. This accelerates the drug discovery process by focusing resources on the most promising candidates. researchgate.net Furthermore, in silico screening can be used to identify potential new targets for an existing drug, a process known as drug repurposing.

Computational Approaches to Metabolic Pathway Prediction and ADMET Evaluation

Before a compound can become a drug, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be thoroughly evaluated. Computational tools play a crucial role in predicting these properties early in the drug discovery pipeline, helping to identify candidates with favorable drug-like characteristics and avoid costly late-stage failures. digitellinc.comnih.gov

For oxyacanthine and its derivatives, in silico ADMET prediction has been a key part of their evaluation. nih.govnih.gov Toxicity risk prediction analyses for oxyacanthine suggested it has a drug-like and non-toxic nature. nih.gov Various computational models and web servers, such as ADMETlab, are used to calculate physicochemical properties (e.g., molecular weight, TPSA, logP) and predict pharmacokinetic parameters like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with cytochrome P450 (CYP) enzymes. nih.govfigshare.com

In a study on novel oxyacanthine derivatives, the pharmacokinetic properties of the most potent compounds (4a and 4d) were assessed. nih.gov The results showed that these derivatives had much-improved exposure in mice, a longer half-life (T₁/₂), and increased oral bioavailability compared to the parent oxyacanthine molecule. nih.gov These computational and experimental ADMET evaluations are critical for optimizing a lead compound, ensuring that it can reach its target in the body at a sufficient concentration and for an adequate duration, without causing undue toxicity.

Table 2: Predicted ADMET Properties for Oxyacanthine and Derivatives
CompoundPropertyPrediction/ResultSignificanceSource
OxyacanthineToxicity RiskPredicted to be non-toxicIndicates a favorable safety profile. nih.gov
OxyacanthineDrug-likenessFavorableSuggests the molecule has properties consistent with known drugs. nih.gov
Derivatives 4a & 4dPharmacokineticsImproved exposure, longer half-life, increased oral bioavailability in mice compared to oxyacanthine.Demonstrates successful optimization for better drug-like properties. nih.gov

Perspectives and Future Directions in Oxyacanthine Hydrochloride Research

Integration of Omics Technologies for Comprehensive Mechanistic Understanding (e.g., Proteomics, Metabolomics)

A complete understanding of the mechanism of action of oxyacanthine (B1194922) hydrochloride at the molecular level is currently lacking. The integration of "omics" technologies, such as proteomics and metabolomics, offers a powerful, unbiased approach to elucidate the complex biological interactions of this compound. These technologies allow for the large-scale study of proteins and metabolites within a biological system, providing a comprehensive snapshot of cellular processes affected by the compound.

Proteomics: By analyzing the entire protein complement of a cell or tissue after treatment with oxyacanthine hydrochloride, researchers can identify specific protein targets and signaling pathways that are modulated. This approach can reveal not only the primary binding partners of the drug but also the downstream effects on protein expression and post-translational modifications, offering clues to its efficacy and potential side effects.

Metabolomics: This technology focuses on the global profile of small-molecule metabolites. By examining the metabolic fingerprints of cells or organisms exposed to this compound, scientists can understand its impact on metabolic pathways, such as energy production, lipid metabolism, and nucleotide biosynthesis. This can be particularly insightful for identifying biomarkers of drug response and for understanding the holistic physiological effects of the compound.

A combined multi-omics approach, integrating proteomics, metabolomics, and genomics, would be particularly powerful. This strategy can provide a systems-level view of the drug's mechanism, revealing complex interactions between genes, proteins, and metabolites that would be missed by traditional targeted assays. This comprehensive understanding is essential for identifying novel biomarkers and for the rational design of future therapies.

Table 1: Integration of Omics Technologies in this compound Research

Technology Objective Potential Findings Impact on Research
Proteomics Identify protein targets and modulated pathways. - Direct binding partners of oxyacanthine.- Downstream changes in protein expression.- Alterations in signaling cascades. Elucidation of molecular mechanism of action; identification of efficacy and toxicity biomarkers.
Metabolomics Characterize changes in the cellular metabolic profile. - Impact on key metabolic pathways (e.g., glycolysis, TCA cycle).- Identification of on- and off-target metabolic effects. Understanding of physiological response; discovery of pharmacodynamic markers.

| Multi-Omics | Integrate data for a systems-level understanding. | - Correlation between gene expression, protein levels, and metabolite changes.- Construction of comprehensive network models of drug action. | Holistic view of the drug's biological impact; enables precision medicine approaches. |

Development of Advanced In Vitro and Ex Vivo Preclinical Models for Disease Mimicry and Mechanism Elucidation

A significant bottleneck in drug discovery is the translation of findings from preclinical models to human clinical trials. Traditional two-dimensional (2D) cell cultures and animal models often fail to accurately replicate human physiology and disease states, leading to high failure rates for drug candidates. The development and application of advanced in vitro and ex vivo models are crucial for obtaining more predictive data in the study of this compound.

Advanced in vitro models include:

3D Cell Cultures and Organoids: These models mimic the tissue architecture and cell-cell interactions found in vivo, providing a more physiologically relevant environment to test drug efficacy and toxicity.

Organs-on-a-Chip (OOCs): These microfluidic devices contain living cells in micro-environments that simulate the structure and function of human organs. A combined gut and liver-on-a-chip, for example, could be used to study the oral absorption and subsequent metabolism of this compound, offering insights into its bioavailability and potential for drug-induced liver injury.

Ex vivo models, which use tissues taken directly from a living organism, offer another layer of complexity and relevance. Models such as precision-cut lung slices or patient-derived tissue cultures can be used to study the effects of this compound in the context of a specific disease, preserving the native cellular environment and interactions. By incorporating these advanced models into preclinical testing, researchers can gain a more accurate understanding of how this compound will behave in humans, improving the predictive validity of preclinical studies.

Innovative Synthetic Routes for Scalable Production and Structural Diversification

Natural product isolation can be a source of initial material, but for drug development, a reliable, scalable, and cost-effective synthetic route is essential. Future research should focus on developing innovative synthetic strategies for this compound. This not only ensures a sustainable supply for extensive preclinical and clinical testing but also opens the door for structural diversification.

Key areas for innovation include:

Asymmetric Synthesis: Developing methods to control the stereochemistry of the molecule is crucial, as different stereoisomers can have vastly different biological activities.

Medicinal Chemistry Programs: An efficient synthetic route allows chemists to create a library of analogues by modifying the core structure of oxyacanthine. This structural diversification is key to improving potency, selectivity, and pharmacokinetic properties, and for exploring the structure-activity relationship (SAR) of the compound.

The development of a robust synthetic platform is a foundational step that enables the entire drug discovery pipeline, from initial mechanistic studies to the generation of optimized clinical candidates.

Exploration of Novel Therapeutic Applications Based on Deeper Mechanistic Insights

As a more profound understanding of this compound's mechanism of action emerges from omics studies and advanced preclinical models, it will be possible to explore novel therapeutic applications beyond its traditional or initially hypothesized uses. Mechanistic insight allows for a hypothesis-driven approach to drug repositioning.

For instance, if proteomic studies reveal that this compound significantly modulates pathways involved in cellular proliferation and apoptosis, its potential as an anticancer agent could be systematically investigated. Similarly, if metabolomic data indicate a strong effect on lipid metabolism, its application in metabolic disorders could be explored. This knowledge-based exploration is more efficient than untargeted screening and increases the probability of finding new clinical indications for the compound. The development of specific inhibitors or activators for biological targets identified through these studies could lead to novel therapies for a range of diseases.

Addressing Challenges in Preclinical Drug Discovery and Development for Alkaloids

The path from a promising natural product to a marketed drug is fraught with challenges, and alkaloids like this compound are no exception. A significant hurdle is the lack of established pipelines within many large pharmaceutical companies for the development of natural products.

Key preclinical challenges include:

Target Identification and Validation: A primary bottleneck is definitively identifying the biological target responsible for the compound's therapeutic effect. Poor target validation can lead to wasted resources and project failure.

Predictive Models: As discussed, the limited predictive power of conventional animal models is a major issue. Differences between animal and human physiology can lead to failures in clinical trials despite promising animal data.

Cost and Timelines: The preclinical phase is lengthy and expensive, often taking 3 to 6 years. The high cost is a significant barrier, particularly for complex natural products requiring specialized synthesis and handling.

Regulatory Compliance: Navigating the complex regulatory pathways set by agencies like the FDA requires strict adherence to guidelines and extensive data on safety and efficacy.

Overcoming these challenges requires a multi-faceted strategy, including fostering collaborations between academia and industry, investing in advanced and more predictive preclinical models, and employing new technologies to accelerate target identification and validation.

Table 2: Challenges in the Preclinical Development of Alkaloids

Challenge Category Specific Challenge Potential Mitigation Strategy
Scientific & Technical Poor target validation leading to late-stage failure. Integration of omics technologies for unbiased target identification; use of advanced in vitro models for validation.
Low predictability of animal models for human outcomes. Increased use of human-relevant systems (organoids, organs-on-a-chip); patient-derived tissue models.
Logistical & Economic Lack of scalable and cost-effective synthetic routes. Investment in synthetic chemistry innovation (e.g., flow chemistry, biocatalysis); process optimization.
Long development timelines and high costs. High-throughput screening with advanced models; improved data management and analysis to streamline decision-making.
Industrial & Regulatory Absence of established pipelines for alkaloids in major pharmaceutical companies. Fostering academic-industrial partnerships; translational science initiatives to re-evaluate shelved compounds.

Table of Mentioned Compounds

Compound Name

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying oxyacanthine hydrochloride, and how do they impact yield and purity?

  • Methodological Answer : this compound, a bisbenzylisoquinoline alkaloid, is typically isolated from plant sources (e.g., Berberis species) using solvent extraction followed by column chromatography. Ethanol or methanol is used for initial extraction, with subsequent purification via silica gel chromatography using chloroform-methanol gradients . Structural confirmation requires spectroscopic techniques (e.g., NMR for methoxyl and phenolic group identification ). Yield optimization depends on pH control during crystallization, as the hydrochloride salt precipitates in acidic conditions .
Parameter Typical Conditions
Solvent ExtractionEthanol (70%), reflux for 6–8 hours
ChromatographySilica gel, CHCl3:MeOH (9:1 to 4:1)
Crystallization pH2.5–3.0 (HCl acidification)

Q. How is this compound characterized structurally, and what analytical techniques are critical for quality assessment?

  • Methodological Answer : Key techniques include:

  • NMR : To identify methoxyl (δ 3.2–3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
  • HPLC-MS : For purity assessment using C18 columns with acetonitrile-water gradients (retention time ~12–15 min) .
  • X-ray crystallography : Resolves stereochemistry of the bisbenzylisoquinoline backbone .
    • Contamination risks (e.g., related alkaloids like berbamine) require comparative TLC with iodine vapor visualization .

Advanced Research Questions

Q. What contradictions exist in the reported pharmacological mechanisms of this compound, and how can they be resolved experimentally?

  • Methodological Answer : Studies conflict on its antiviral vs. anti-inflammatory effects. For example:

  • Antiviral : Molecular docking suggests oxyacanthine binds SARS-CoV-2 M<sup>pro</sup> (binding energy: −8.2 kcal/mol) via hydrogen bonds with Glu166 and His41 .

  • Anti-inflammatory : Inhibits P2X7 receptor-mediated IL-1β release (IC50 ~5 µM) in macrophage models .

    • Resolution Strategy :
  • Use siRNA knockdown of P2X7 in COVID-19 cell models to isolate antiviral effects.

  • Validate docking results with surface plasmon resonance (SPR) to measure binding affinity .

    Target Reported Activity Confounding Factor
    SARS-CoV-2 M<sup>pro</sup>IC50 = 17 µM (in silico) Lack of in vitro viral inhibition data
    P2X7 ReceptorIC50 = 5 µM Cross-reactivity with Th17 pathways

Q. How do stability and solubility limitations of this compound affect experimental design in pharmacokinetic studies?

  • Methodological Answer : The compound is hygroscopic and degrades in aqueous solutions >pH 6.0. For in vivo studies:

  • Solubility Enhancement : Use cyclodextrin complexes (e.g., HP-β-CD) to improve bioavailability .
  • Stability Protocols : Prepare fresh stock solutions in 0.1 N HCl, store at −80°C in aliquots, and avoid freeze-thaw cycles .
    • Analytical Validation : Monitor degradation via UPLC-PDA for peaks at 254 nm (parent compound) vs. 280 nm (degradants) .

Q. What computational and experimental approaches are recommended to validate oxyacanthine’s interaction with SARS-CoV-2 M<sup>pro</sup>?

  • Methodological Answer :

Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2.0 Å) .

Enzyme Inhibition Assays : Use FRET-based M<sup>pro</sup> assays with Dabcyl-KTSAVLQSGFRKME-Edans substrate .

Crystallography : Co-crystallize oxyacanthine with M<sup>pro</sup> to resolve binding modes (PDB deposition recommended) .

Data Contradiction Analysis

Q. Why do some studies report oxyacanthine as a potent antiviral while others emphasize anti-inflammatory effects?

  • Analysis : Tissue-specific bioavailability and off-target effects may explain discrepancies. For example:

  • Low blood-brain barrier penetration limits CNS antiviral efficacy despite in silico promise .
  • Metabolites like oxyacanthine sulfate (logP = −1.2) may accumulate in immune cells, enhancing anti-inflammatory activity .
    • Recommendation : Conduct metabolite profiling (LC-QTOF-MS) in target tissues to correlate bioactivity with pharmacokinetics .

Key Research Gaps

  • Structural Optimization : Modify methoxyl groups to enhance solubility without losing M<sup>pro</sup> binding .
  • In Vivo Validation : Prioritize murine models of COVID-19 with cytokine profiling (IL-6, TNF-α) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.